Technical Guide: Molecular Architecture and Synthesis of 6-Chloro-2-oxoindoline-5-sulfonyl chloride
Technical Guide: Molecular Architecture and Synthesis of 6-Chloro-2-oxoindoline-5-sulfonyl chloride
Executive Summary
6-Chloro-2-oxoindoline-5-sulfonyl chloride (CAS: 923231-83-8) is a high-value heterocyclic scaffold predominantly utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and antiviral agents.[1] As a dual-functionalized oxindole, it possesses both an electrophilic sulfonyl chloride moiety and a halogenated core, making it a critical "warhead" precursor for fragment-based drug discovery (FBDD). This guide provides a comprehensive technical analysis of its structural properties, synthetic pathways, and handling protocols for medicinal chemists.
Part 1: Molecular Architecture & Physicochemical Profile
The compound features an indolin-2-one (oxindole) core substituted at the 6-position with chlorine and the 5-position with a sulfonyl chloride group.[1][2] This specific regiochemistry is vital for its biological activity, often directing the orientation of the molecule within the ATP-binding pockets of kinase enzymes.
Quantitative Data Summary
| Property | Value | Technical Note |
| IUPAC Name | 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| CAS Number | 923231-83-8 | Verified Identifier |
| Molecular Formula | C₈H₅Cl₂NO₃S | |
| Molecular Weight | 266.10 g/mol | Monoisotopic Mass: 264.94 Da |
| Physical State | Off-white to pale yellow solid | Hygroscopic |
| Solubility | DMSO, DMF, THF | Reacts/Decomposes in Water/Alcohols |
| Melting Point | >200°C (Decomposes) | Varies by purity/solvate form |
Structural Electronic Analysis
The reactivity of this molecule is defined by the interplay between the electron-withdrawing sulfonyl group and the oxindole core:
-
C5-Sulfonyl Center: Highly electrophilic due to the combined inductive effects of the adjacent chlorine (C6) and the aromatic ring. This makes it susceptible to rapid nucleophilic attack by amines.
-
C6-Chlorine Atom: Provides steric bulk and lipophilicity; generally stable under standard sulfonylation conditions but can be displaced under harsh transition-metal catalyzed conditions.
-
Oxindole NH (N1): Acidic proton (pKa ~17 in DMSO), capable of hydrogen bonding, often serving as a hinge-binder in kinase inhibitor complexes.
Part 2: Synthetic Routes & Process Chemistry[5][9][10]
The synthesis of 6-Chloro-2-oxoindoline-5-sulfonyl chloride is a classic example of Electrophilic Aromatic Substitution (EAS) . The 6-chlorooxindole precursor directs the incoming sulfonyl group to the 5-position due to the para-directing effect of the nitrogen (N1) and the ortho-directing effect of the chlorine (C6), which synergistically activate the C5 position while the carbonyl at C2 deactivates the C3/C4 positions.
Protocol: Chlorosulfonation of 6-Chlorooxindole[1]
Reagents:
-
6-Chlorooxindole (1.0 eq)
-
Chlorosulfonic acid (
) (5.0 - 10.0 eq) [Excess serves as solvent and reagent]
Step-by-Step Methodology:
-
Preparation: Charge a dry round-bottom flask with neat chlorosulfonic acid. Cool to 0°C using an ice/salt bath. Critical: System must be under inert atmosphere (
or Ar) to prevent hydrolysis. -
Addition: Slowly add solid 6-chlorooxindole portion-wise over 20 minutes. Maintain internal temperature <5°C to prevent uncontrolled exotherms.
-
Reaction: Remove cooling bath. Allow to warm to Room Temperature (RT), then heat to 60°C for 2–3 hours.
-
Why? The initial intermediate is often the sulfonic acid (
). Heating drives the conversion to the sulfonyl chloride ( ).
-
-
Quenching (The "Crash Out"): Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Safety: This generates massive HCl gas evolution.[3] Perform in a high-efficiency fume hood.
-
-
Isolation: Filter the resulting precipitate immediately. Wash with cold water (x3) and cold hexane.
-
Drying: Vacuum dry over
or in a desiccator. Do not use heat for drying as the wet solid is prone to hydrolysis.
Synthetic Workflow Diagram
Caption: Figure 1. Chlorosulfonation workflow converting 6-chlorooxindole to the sulfonyl chloride derivative.
Part 3: Reactivity & Applications (Sulfonamide Synthesis)
The primary utility of this compound is as an electrophile to create sulfonamides. In drug development, this linkage is stable and polar, often improving the pharmacokinetic profile of the final molecule.
Standard Sulfonylation Protocol
Reaction:
-
Solvent: Anhydrous THF or DCM.
-
Base Scavenger: Pyridine (1.0 eq) or Triethylamine (1.2 eq). Note: Pyridine is preferred if the amine is weak, as it can act as a nucleophilic catalyst.
-
Procedure: Dissolve the amine and base in solvent at 0°C. Add 6-Chloro-2-oxoindoline-5-sulfonyl chloride (dissolved in minimal solvent) dropwise.
-
Causality: The dropwise addition prevents "double reaction" (if the amine is primary) and controls the exotherm.
Reactivity Pathway Diagram
Caption: Figure 2. Divergent reactivity pathways: Desired sulfonamide formation vs. hydrolytic degradation.
Part 4: Analytical Characterization
Validating the structure requires distinguishing the product from the starting material (which lacks the sulfonyl group) and the hydrolyzed acid.
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-d6
- 10.8 ppm (s, 1H): Indole NH (Broad).
-
7.85 ppm (s, 1H): H4 proton. This signal is significantly deshielded (shifted downfield) compared to the starting material due to the adjacent electron-withdrawing
group. - 6.95 ppm (s, 1H): H7 proton. Appears as a singlet due to lack of ortho-coupling (para to H4).
-
3.55 ppm (s, 2H): C3 Methylene protons (
).
Mass Spectrometry (MS)
-
Ionization: ESI (Negative mode often favored for sulfonamides, but Positive for the chloride precursor if derivatized).
-
Isotope Pattern: The molecule contains two chlorine atoms .
-
Look for the characteristic M, M+2, and M+4 cluster.
-
Relative intensity approx 9:6:1 (Standard
isotope effect). -
Base Peak: ~265 m/z (M-H)- or similar depending on ionization technique.
-
Part 5: Handling, Stability & Safety[12]
Stability Profile
-
Moisture Sensitivity: High . The sulfonyl chloride bond hydrolyzes rapidly in moist air to form the sulfonic acid (
) and HCl. -
Storage: Store under Argon/Nitrogen at -20°C.
-
Visual Indicator: Pure compound is off-white. Degradation turns the solid yellow/orange and sticky (due to acid formation).
Safety Hazards (SDS Summary)
-
Corrosive: Causes severe skin burns and eye damage (Category 1B).
-
Lachrymator: Vapors may cause eye irritation/tearing.
-
Reacts with Water: Releases toxic HCl gas.
References
-
PubChem. (2025).[1] 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride (Compound Summary). National Library of Medicine.[1] [Link][1]
-
Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent.[4] Royal Society of Chemistry. (Contextual grounding for chlorosulfonation chemistry).
Sources
- 1. 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | C8H5Cl2NO3S | CID 16228051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-chloro-2-oxoindoline-5-sulfonyl chloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google Patents [patents.google.com]
- 4. api.pageplace.de [api.pageplace.de]
